molecular formula C38H42N4 B12511104 1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole

1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole

Cat. No.: B12511104
M. Wt: 554.8 g/mol
InChI Key: RZFHUTORBZKLQK-UHFFFAOYSA-N
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Description

1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole is a complex organic compound with a unique structure that combines benzimidazole and tetracyclic hexadecaenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The tetracyclic hexadecaenyl group is then introduced through a series of cyclization and functionalization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the use of environmentally friendly solvents and reagents would be essential to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the benzimidazole ring.

Scientific Research Applications

1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function. The tetracyclic hexadecaenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-propan-2-yl-2H-benzimidazole: A simpler benzimidazole derivative with similar biological activity.

    3-propan-2-yl-2H-benzimidazole: Another benzimidazole derivative with potential medicinal applications.

    Tetracyclic hexadecaenyl derivatives: Compounds with similar tetracyclic structures but different functional groups.

Uniqueness

1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole is unique due to its combination of benzimidazole and tetracyclic hexadecaenyl groups, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C38H42N4

Molecular Weight

554.8 g/mol

IUPAC Name

1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole

InChI

InChI=1S/C38H42N4/c1-25(2)41-23-39(33-17-9-11-19-35(33)41)21-31-32(22-40-24-42(26(3)4)36-20-12-10-18-34(36)40)38-29-15-7-5-13-27(29)37(31)28-14-6-8-16-30(28)38/h5-20,25-26,31-32,37-38H,21-24H2,1-4H3

InChI Key

RZFHUTORBZKLQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN(C2=CC=CC=C21)CC3C(C4C5=CC=CC=C5C3C6=CC=CC=C46)CN7CN(C8=CC=CC=C87)C(C)C

Origin of Product

United States

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